molecular formula C11H14ClN3O3 B11470563 (2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid

(2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid

Cat. No.: B11470563
M. Wt: 271.70 g/mol
InChI Key: MFUUFDQMIVLLAY-DRXFMOQXSA-N
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Description

(2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid is a complex organic compound with a unique structure that includes a chloroacetyl group, a cyano group, and a hexa-2,4-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the chloroacetyl group, followed by the introduction of the amino and cyano groups. The final step involves the formation of the hexa-2,4-dienoic acid backbone under controlled reaction conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chloroacetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The cyano group may also play a role in modulating the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

(2E,4E)-5-[[(2-chloroacetyl)amino]methylamino]-2-cyano-3-methylhexa-2,4-dienoic acid

InChI

InChI=1S/C11H14ClN3O3/c1-7(9(5-13)11(17)18)3-8(2)14-6-15-10(16)4-12/h3,14H,4,6H2,1-2H3,(H,15,16)(H,17,18)/b8-3+,9-7+

InChI Key

MFUUFDQMIVLLAY-DRXFMOQXSA-N

Isomeric SMILES

C/C(=C\C(=C(/C#N)\C(=O)O)\C)/NCNC(=O)CCl

Canonical SMILES

CC(=CC(=C(C#N)C(=O)O)C)NCNC(=O)CCl

Origin of Product

United States

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